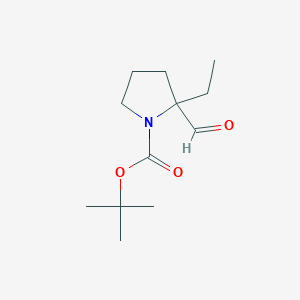
1-Boc-2-ethyl-2-formylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-2-ethyl-2-formylpyrrolidine is a chemical compound with the molecular formula C12H21NO3. It is a derivative of pyrrolidine, featuring a tert-butoxycarbonyl (Boc) protecting group, an ethyl group, and a formyl group attached to the pyrrolidine ring. This compound is primarily used in organic synthesis and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Boc-2-ethyl-2-formylpyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 2-ethylpyrrolidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then subjected to formylation using reagents like formic acid or formyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-2-ethyl-2-formylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed:
Oxidation: 1-Boc-2-ethyl-2-carboxypyrrolidine.
Reduction: 1-Boc-2-ethyl-2-hydroxymethylpyrrolidine.
Substitution: 2-ethyl-2-formylpyrrolidine
Aplicaciones Científicas De Investigación
1-Boc-2-ethyl-2-formylpyrrolidine is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the design and synthesis of potential drug candidates, especially in the field of medicinal chemistry.
Industry: The compound finds applications in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-2-ethyl-2-formylpyrrolidine involves its interaction with specific molecular targets. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. The formyl group can participate in various chemical transformations, facilitating the synthesis of diverse compounds. The ethyl group enhances the compound’s lipophilicity, influencing its solubility and reactivity .
Comparación Con Compuestos Similares
1-Formylpyrrolidine: Lacks the Boc and ethyl groups, making it less versatile in synthetic applications.
1-Boc-2-formylpyrrolidine: Similar structure but without the ethyl group, affecting its reactivity and solubility.
tert-Butyl 2-formylpyrrolidine-1-carboxylate: Another Boc-protected pyrrolidine derivative with different substituents .
Uniqueness: 1-Boc-2-ethyl-2-formylpyrrolidine stands out due to its combination of the Boc protecting group, ethyl substituent, and formyl functionality. This unique structure allows for selective reactions and diverse applications in organic synthesis, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
tert-butyl 2-ethyl-2-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-12(9-14)7-6-8-13(12)10(15)16-11(2,3)4/h9H,5-8H2,1-4H3 |
Clave InChI |
PKUDVSLAHAZCED-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCN1C(=O)OC(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


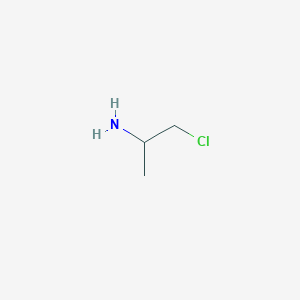

![1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)
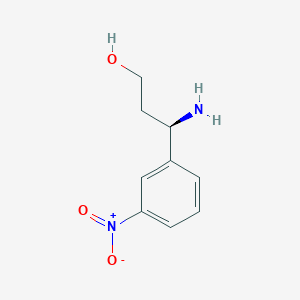

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)
![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)
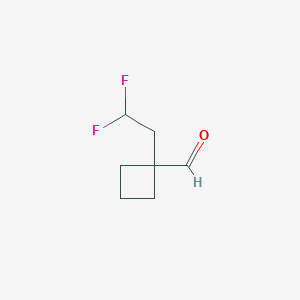
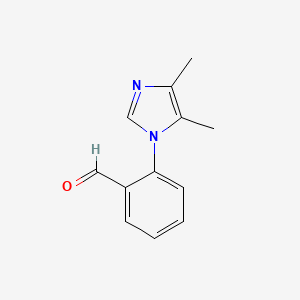
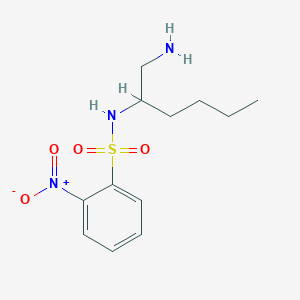
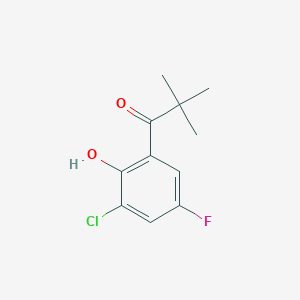
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
